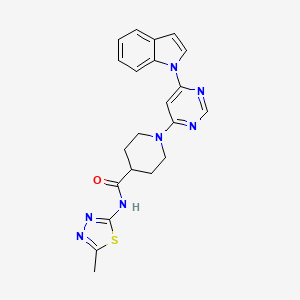

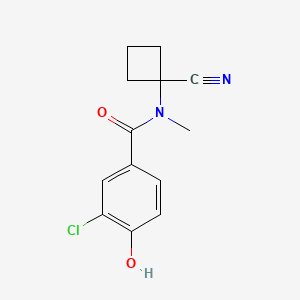

![molecular formula C7H10BrCl2N3O2 B2529866 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride CAS No. 2567504-43-0](/img/structure/B2529866.png)

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated pyrazole derivatives is a topic of interest in several papers. For instance, Paper describes a Brønsted acid-mediated annulation method to synthesize 1,3,5-trisubstituted pyrazoles from 1-cyanocyclopropane-1-carboxylates and arylhydrazines. This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions. Paper outlines a multi-step synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which involves nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. Although the target compound is different, the bromination and cyclization steps could be relevant to the synthesis of "3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid; dihydrochloride."

Molecular Structure Analysis

The molecular structure of brominated pyrazoles is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. X-ray crystallography, as mentioned in Paper , is a powerful tool to confirm the structure of such compounds. The presence of a bromine atom can also affect the reactivity of the molecule, making it a potential site for further chemical transformations.

Chemical Reactions Analysis

The reactivity of brominated pyrazoles is highlighted in the papers, where they serve as intermediates for further chemical reactions. For example, Paper discusses the heterocyclization of chloro(bromo)vinyl ketones with N,N-dimethylhydrazine to form 3-substituted 1-methyl(5-halo)pyrazoles. This reaction showcases the potential for brominated pyrazoles to undergo nucleophilic substitution reactions, which could be applicable to the compound of interest. Paper explores the use of brominated trihalomethylenones as precursors for various pyrazole derivatives, indicating the versatility of brominated compounds in synthesizing a wide range of functionalized pyrazoles.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of imidazo[1,2-a]pyrazine derivatives, including compounds structurally similar to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid, has been a topic of research due to their potential applications in various fields. For example, the reaction of substituted 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate has been studied to produce a group of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates, which are structurally related to the compound (Abignente et al., 1992).

Pharmaceutical Research

- Research has been conducted on the synthesis of various imidazo[1,2-a]pyrazine derivatives due to their potential pharmacological applications. One such study involved the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of chlor-antraniliprole, a new insecticide (Niu Wen-bo, 2011).

Antimicrobial and Antibacterial Activities

- Some imidazo[1,2-a]pyrazine derivatives have been synthesized and tested for antimicrobial and antibacterial activities. For instance, a study on the synthesis and antimicrobial activity of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives revealed potential antibacterial properties (Abunada et al., 2008).

Chemiluminescent Properties

- The chemiluminescent properties of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, which are related to the compound of interest, have been studied. This includes research on the synthesis of coelenterazine, a compound used in bioluminescence, from 2-amino-3,5-dibromopyrazine (Adamczyk et al., 2003).

Propiedades

IUPAC Name |

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2.2ClH/c8-7-10-5(6(12)13)4-3-9-1-2-11(4)7;;/h9H,1-3H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWPVANLNVFKOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(N=C2Br)C(=O)O)CN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrCl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide](/img/structure/B2529783.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2529785.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)

![2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B2529790.png)

![2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2529793.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylpropanamide](/img/structure/B2529795.png)

![2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2529796.png)